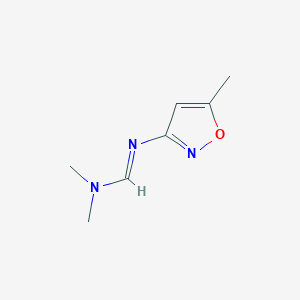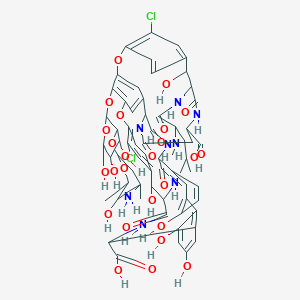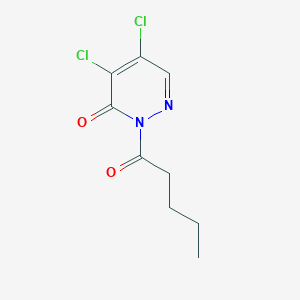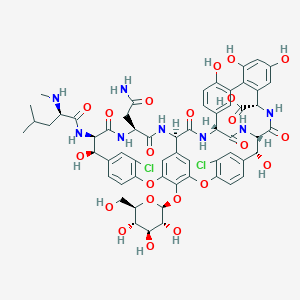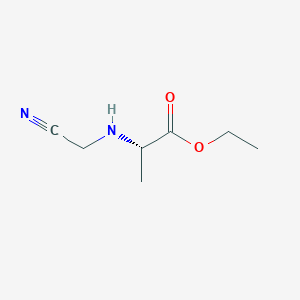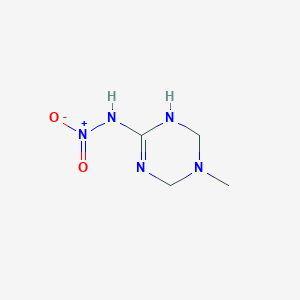
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide, also known as MTDAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTDAN is a nitramide derivative that has been extensively studied for its ability to act as a high-energy material, a potential oxidizer, and a precursor for the synthesis of other compounds. In
Scientific Research Applications
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and explosives. In materials science, this compound has been used as a precursor for the synthesis of other compounds, such as 3-methyl-1,2,4-triazole-5-thiol and 3-methyl-1,2,4-triazole-5-carboxylic acid. In pharmaceuticals, this compound has been investigated for its potential as an antiviral agent and for its ability to inhibit the growth of cancer cells. In explosives, this compound has been studied for its high energy content and its potential as an oxidizer.
Mechanism of Action
The mechanism of action of N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is not well understood. However, studies have suggested that this compound may act as an oxidizer, releasing oxygen when subjected to heat or shock. This property makes this compound a potentially useful compound in the field of explosives.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have suggested that this compound may have antiviral and anticancer properties. In one study, this compound was found to inhibit the replication of a virus that causes respiratory tract infections. In another study, this compound was found to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide in lab experiments is its high energy content, which makes it a potentially useful compound in the field of explosives. Another advantage is its potential as a precursor for the synthesis of other compounds. However, one of the limitations of using this compound in lab experiments is its potential instability, which can make it difficult to handle.
Future Directions
There are several future directions for the research on N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide. One direction is to investigate its potential as an antiviral and anticancer agent. Another direction is to explore its potential as an oxidizer in the field of explosives. Additionally, more research is needed to understand the mechanism of action of this compound and to develop methods for stabilizing the compound.
Conclusion:
This compound is a nitramide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for this compound involves the reaction of 3-methyl-1,2,4-triazine-5(2H)-one with nitric acid and sulfuric acid. This compound has been investigated for its potential as an antiviral agent, for its ability to inhibit the growth of cancer cells, and for its high energy content in the field of explosives. However, more research is needed to understand the mechanism of action of this compound and to develop methods for stabilizing the compound.
Synthesis Methods
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide can be synthesized through several methods, including the reaction of 3-methyl-1,2,4-triazine-5(2H)-one with nitronium tetrafluoroborate or the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with 3-methyl-1,2,4-triazine-5(2H)-one. However, the most commonly used method for the synthesis of this compound is the reaction of 3-methyl-1,2,4-triazine-5(2H)-one with nitric acid and sulfuric acid. This method has been found to produce high yields of this compound with good purity.
properties
IUPAC Name |
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2/c1-8-2-5-4(6-3-8)7-9(10)11/h2-3H2,1H3,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKJWUYPICRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)


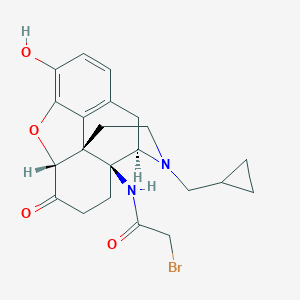

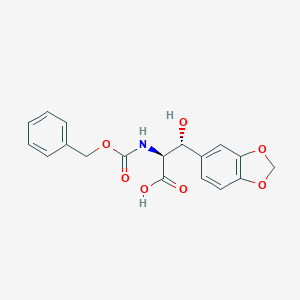
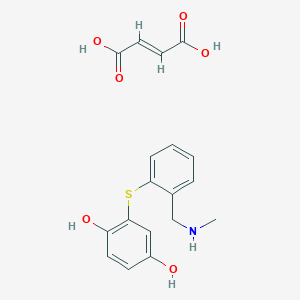
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)

